ITD-1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITD 1 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming to ensure solubility .
Industrial Production Methods
While specific industrial production methods for ITD 1 are not widely documented, the compound is typically prepared in research laboratories using the aforementioned synthetic routes. The purity of the final product is ensured through high-performance liquid chromatography (HPLC), achieving a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
ITD 1 primarily undergoes reactions related to its role as a TGF-β inhibitor. It does not block the kinase activity of TGF-β receptors but inhibits the phosphorylation of SMAD2/3 proteins induced by TGF-β2 .
Common Reagents and Conditions
Common reagents used in the reactions involving ITD 1 include DMSO and ethanol. The compound is soluble in DMSO at concentrations up to 8 mg/mL and in ethanol at concentrations up to 4 mg/mL with slight warming .
Major Products Formed
The major products formed from reactions involving ITD 1 are typically related to its inhibitory effects on TGF-β signaling pathways. These include the inhibition of mesoderm formation from mouse embryonic stem cells and the promotion of cardiomyocyte differentiation .
Scientific Research Applications
ITD 1 has several significant applications in scientific research:
Stem Cell Research: ITD 1 is used to induce cardiomyocyte differentiation in embryonic stem cells, making it a valuable tool for studying cardiac function and potential therapies for heart disease
Cancer Research: As a TGF-β inhibitor, ITD 1 is used to study the role of TGF-β signaling in cancer progression and metastasis.
Regenerative Medicine: ITD 1’s ability to generate new heart cells from stem cells has potential therapeutic applications in regenerative medicine.
Mechanism of Action
ITD 1 exerts its effects by selectively inhibiting TGF-β signaling. It targets the TGF-β receptor II, increasing its proteasomal degradation and eliminating the receptor from the cell surface. This inhibition prevents the phosphorylation of SMAD2/3 proteins, thereby disrupting downstream intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
SB-431542: Another TGF-β inhibitor that blocks the kinase activity of TGF-β receptors.
LY364947: A selective inhibitor of TGF-β receptor I kinase.
A-83-01: An inhibitor of TGF-β type I receptor kinase.
Uniqueness of ITD 1
ITD 1 is unique in its selective inhibition of TGF-β signaling without blocking the kinase activity of TGF-β receptors. This selective inhibition allows for more targeted disruption of TGF-β signaling pathways, making ITD 1 a valuable tool in research applications .
Properties
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUJLFTRWWLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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